molecular formula C18H13N3O5 B228058 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one

Cat. No. B228058
M. Wt: 351.3 g/mol
InChI Key: PUFXGHJGVDSVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity through the inhibition of topoisomerase II activity, which is essential for DNA replication and cell division. Additionally, it has been shown to induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been found to exhibit other biochemical and physiological effects. It has been shown to possess potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several potential future directions for the research on 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one. One of the major areas of research is in the development of novel drug delivery systems to improve the bioavailability and therapeutic efficacy of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research, including cancer therapy, antimicrobial activity, anti-inflammatory activity, and antioxidant activity. Finally, more research is needed to explore the potential limitations of this compound and to develop strategies to overcome these limitations.

Synthesis Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one involves the condensation of 6-nitro-2H-chromen-2-one and 1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression in cancer cells.

properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitrochromen-2-one

InChI

InChI=1S/C18H13N3O5/c1-2-25-15-9-11(21(23)24)7-10-8-12(18(22)26-16(10)15)17-19-13-5-3-4-6-14(13)20-17/h3-9H,2H2,1H3,(H,19,20)

InChI Key

PUFXGHJGVDSVBO-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C3=NC4=CC=CC=C4N3

Canonical SMILES

CCOC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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